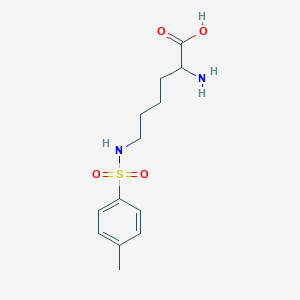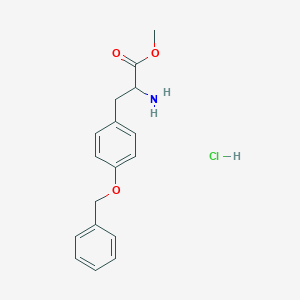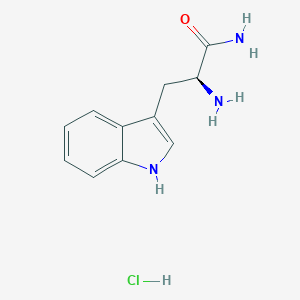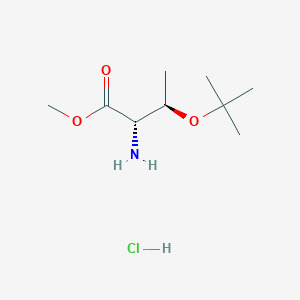
H-Glu-OBzl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Glu-OBzl is an organic compound with a unique structure that includes an amino group, a benzyloxy group, and a ketone functional group
Mechanism of Action
Target of Action
As a derivative of glutamic acid, it may interact with the same cellular components as glutamic acid, such as glutamate receptors or enzymes involved in glutamate metabolism .
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that H-Glu-OBzl may interact with its targets to modulate these processes.
Biochemical Pathways
Given its structural similarity to glutamic acid, it may be involved in similar biochemical pathways, such as the glutamate-glutamine cycle or the synthesis and degradation of proteins .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the specific enzymes present in the body .
Result of Action
Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may have effects at the cellular level, such as promoting protein synthesis or protecting cells from damage .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH of the environment could affect its stability, while the presence of specific enzymes could influence its metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-OBzl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzyl alcohol derivatives.
Formation of Intermediate Compounds:
Oxidation and Reduction Reactions: The intermediate compounds undergo oxidation to introduce the ketone functional group, followed by reduction reactions to achieve the desired stereochemistry.
Final Deprotection: The final step involves the removal of protecting groups to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
H-Glu-OBzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
H-Glu-OBzl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: A compound with a similar benzyloxy group and ketone functionality.
Benzyl ethers and esters: Compounds with benzyloxy groups used in various synthetic applications.
Uniqueness
H-Glu-OBzl is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
13030-09-6 |
|---|---|
Molecular Formula |
C12H14NO4- |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
(4S)-4-amino-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/p-1/t10-/m0/s1 |
InChI Key |
HFZKKJHBHCZXTQ-JTQLQIEISA-M |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N |
Synonyms |
H-Glu-OBzl; 13030-09-6; 1-BenzylL-Glutamate; (S)-4-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-GlutamicAcid1-BenzylEster; HFZKKJHBHCZXTQ-JTQLQIEISA-N; l-glutamicacidalpha-benzylester; l-Glutamicacid,monobenzylester; AmbotzHAA6710; PubChem14921; KSC491O4L; SCHEMBL124387; CTK3J1745; L-glutamicacid-mono-benzylester; MolPort-003-983-025; ZINC2384850; AKOS015902939; AKOS015924090; DS-2288; RTR-004132; AK-47357; AM014493; AJ-114242; AM20020382; B2996 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















